4-Amino-5-chloropyridazin-3(2H)-one

Overview

Description

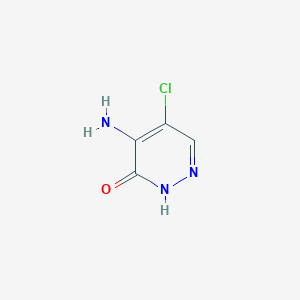

4-Amino-5-chloropyridazin-3(2H)-one (CAS: 6339-19-1) is a heterocyclic compound with the molecular formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol . It is a pyridazinone derivative characterized by a chlorine atom at position 5 and an amino group at position 4 on the pyridazinone ring. This compound is also known by synonyms such as Desphenyl Chloridazon and 5-Amino-4-chloro-3-pyridazinone, reflecting its structural relationship to the herbicide Chloridazon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives followed by amination. One common method involves the reaction of 5-chloropyridazin-3(2H)-one with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the compound.

Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinones exhibit varied biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 4-Amino-5-chloropyridazin-3(2H)-one with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Position Effects: The position of chlorine and amino groups significantly impacts reactivity. For example, this compound’s -NH₂ group at position 4 enhances nucleophilic reactivity compared to 4-Chloro-5-methyl derivatives, where the methyl group introduces steric hindrance .

Desphenyl Chloridazon (a synonym for the target compound) is a metabolite of the herbicide Chloridazon, indicating its role in agrochemical degradation pathways .

Synthetic Utility: this compound serves as a precursor in multi-component reactions. For instance, pyridazinones with amino groups are often used in condensation reactions to form fused heterocycles, a strategy highlighted in transition metal-free syntheses of isoquinolinone derivatives . In contrast, halogenated analogs like 4-Chloro-5-cyclobutoxypyridazin-3(2H)-one (CAS: 1346697-55-9) are tailored for solubility modulation via ether linkages .

Safety and Handling: Chlorinated pyridazinones generally require careful handling due to acute toxicity risks. For example, 4-Chloro-5-cyclobutoxypyridazin-3(2H)-one’s safety data sheet (SDS) mandates protective gloves and ventilation to mitigate inhalation hazards . Similar precautions likely apply to the target compound.

Industrial Relevance :

- The compound’s commercial availability (e.g., from CymitQuimica and American Elements) underscores its utility in high-throughput drug discovery and agrochemical development .

Biological Activity

4-Amino-5-chloropyridazin-3(2H)-one, a nitrogen-containing heterocyclic compound, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

- Molecular Formula : C4H5ClN4O

- CAS Number : 55271-58-4

- Molecular Weight : 146.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Inhibition observed with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Escherichia coli : Effective against E. coli with MIC values around 16 µg/mL.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound:

- Cell Line Studies : The compound showed cytotoxic effects in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- In Vitro Studies : Demonstrated reduced production of pro-inflammatory cytokines in macrophage cultures when treated with the compound.

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. -

Cancer Cell Line Investigation :

In a controlled experiment, the compound was tested on various cancer cell lines. The results suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the molecular structure of 4-amino-5-chloropyridazin-3(2H)-one?

- Methodological Answer : Combine 1H/13C NMR to identify aromatic protons and carbons, IR spectroscopy to detect amine (-NH2) and carbonyl (C=O) groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For tautomerism analysis (common in pyridazinones), compare experimental NMR data with computed spectra from density functional theory (DFT) simulations .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Optimize reaction conditions using solvent screening (e.g., ethanol vs. DMF for solubility) and catalyst selection (e.g., palladium for cross-coupling reactions). Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction time/temperature based on kinetic studies. Evidence from multi-step syntheses of analogous pyridazinones suggests yields >80% are achievable with reflux in ethanol and controlled stoichiometry .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store under inert atmosphere (N2/Ar) at -20°C to prevent oxidation of the amine group. Avoid exposure to moisture (hygroscopic degradation) and light (photochemical reactions). Stability studies on similar chlorinated pyridazinones indicate decomposition at pH <3 or >10, necessitating neutral buffer systems for biological assays .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing chloro with morpholino groups) and testing in standardized assays. Use molecular docking to correlate activity with binding affinity to target proteins (e.g., kinases). Resolve discrepancies by validating purity (>95% via HPLC) and controlling experimental variables (e.g., cell line viability) .

Q. What strategies are effective in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Collect single-crystal X-ray diffraction data at low temperature (110 K) to minimize thermal motion. Use SHELXL refinement with anisotropic displacement parameters for non-H atoms. For disordered regions (e.g., flexible side chains), apply occupancy refinement and constraints. Successful resolution of similar compounds achieved R-factors <0.05 .

Q. How does tautomerism in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Characterize tautomeric equilibrium (enol vs. keto forms) using dynamic NMR or UV-Vis spectroscopy . Reactivity studies show the keto form dominates in polar aprotic solvents (e.g., DMSO), favoring nucleophilic attack at the C4 position. Computational modeling (e.g., Gaussian09) predicts activation barriers for substitution pathways .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Use DFT calculations (B3LYP/6-311++G basis set)** to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Compare with experimental data (e.g., cyclic voltammetry for redox potentials). Studies on analogous dihydropyridazines validated DFT-predicted electron-withdrawing effects of chloro substituents .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

- Methodological Answer : Conduct solubility assays using standardized protocols (e.g., shake-flask method). Measure solubility in PBS (pH 7.4), DMSO, and ethanol via UV spectrophotometry (λmax ~270 nm). Discrepancies may arise from impurities; confirm purity with HPLC-ELSD and repeat under controlled humidity/temperature .

Q. Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Resolving tautomeric forms/disorder | Low-temperature data collection (110 K) |

| DFT Simulations | Predicting electronic properties/tautomerism | B3LYP/6-311++G** basis set |

| Dynamic NMR | Characterizing tautomeric equilibrium | DMSO-d6, 500 MHz, variable temperature |

Properties

IUPAC Name |

5-amino-4-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZOUQRYXUJRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.